N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Furan and thiophene carboxyamide derivatives are an important class of heterocyclic organic compounds . The presence of the carboxamide scaffold in these compounds gives them a wide range of biological and medicinal activities . They have been found to have neuroprotective and antioxidant properties, and have shown potential as anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, and/or diuretic agents .
Synthesis Analysis
Some furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . Their chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
The preparation of these compounds involved reactions with acyl chlorides and heterocyclic amine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various spectroscopic methods .Scientific Research Applications
Herbicidal Activity
Sulfonamide compounds, including those with structures similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been studied for their herbicidal activity. A specific study focused on the synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives, showing that certain isomers exhibit significant herbicidal effects (Hosokawa et al., 2001).
Synthesis of Tetrahydroquinoline Derivatives
Research has been conducted on the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, which are structurally related to this compound. These compounds were synthesized using a multi-component condensation approach, demonstrating the versatility of these sulfonamide derivatives in organic synthesis (Dyachenko et al., 2015).
Thromboxane Receptor Antagonism
A series of derivatives of thromboxane A2 prostanoid receptor antagonists, which include structures analogous to this compound, have been synthesized. These compounds demonstrated potent inhibition of the human TP receptor, suggesting their potential application in the development of antithromboxane therapies (Wang et al., 2014).
Inhibition of Carbonic Anhydrase Isozymes
Sulfonamide derivatives, including those structurally related to the compound , have been studied for their ability to inhibit human carbonic anhydrase isozymes. These studies contribute to the understanding of the potential therapeutic applications of these compounds in treating conditions associated with carbonic anhydrase activity (Akbaba et al., 2014).
PET Imaging
Carbon-11 labeled naphthalene-sulfonamides, structurally related to this compound, have been synthesized for potential use in positron emission tomography (PET) imaging. These studies illustrate the potential of sulfonamide derivatives in diagnostic imaging applications (Wang et al., 2008).
Mechanism of Action
Safety and Hazards
As these compounds are intended for research use only, they should be handled with care and appropriate safety measures should be taken.
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c22-20(18-6-3-11-25-18)19-10-8-16(26-19)13-21-27(23,24)17-9-7-14-4-1-2-5-15(14)12-17/h3,6-12,21H,1-2,4-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSOQFROWDKWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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